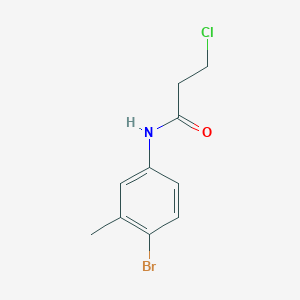

Propanamide, N-(4-bromo-3-methylphenyl)-3-chloro-

Description

Propanamide, N-(4-bromo-3-methylphenyl)-3-chloro- (CAS: 1016746-86-3) is a halogenated propanamide derivative featuring a 4-bromo-3-methylphenyl substituent on the amide nitrogen and a chlorine atom at the 3-position of the propanamide backbone. Its molecular formula is C₁₀H₁₀BrClNO, with a molecular weight of 276.56 g/mol . This compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly in the development of bioactive molecules and complex organic frameworks . Its structural uniqueness—combining electron-withdrawing (bromo, chloro) and steric (methyl) groups—makes it valuable for studying substituent effects on reactivity and physicochemical properties.

Properties

CAS No. |

188592-61-2 |

|---|---|

Molecular Formula |

C10H11BrClNO |

Molecular Weight |

276.56 g/mol |

IUPAC Name |

N-(4-bromo-3-methylphenyl)-3-chloropropanamide |

InChI |

InChI=1S/C10H11BrClNO/c1-7-6-8(2-3-9(7)11)13-10(14)4-5-12/h2-3,6H,4-5H2,1H3,(H,13,14) |

InChI Key |

LSEPKATWIXCPMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CCCl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The preparation of Propanamide, N-(4-bromo-3-methylphenyl)-3-chloro- generally follows a three-step synthetic sequence:

Step 1: Bromination of 3-methylphenylamine

The starting material, 3-methylphenylamine, undergoes selective bromination at the 4-position to introduce the bromine substituent. This step is typically performed using brominating agents such as N-bromosuccinimide (NBS) under controlled temperature conditions (10–20 °C) in solvents like acetonitrile to ensure regioselectivity and high yield.Step 2: Amidation with Propanoyl Chloride

The brominated amine intermediate is then reacted with propanoyl chloride to form the corresponding amide. This reaction is carried out in an inert solvent such as dichloromethane at low temperature (0 °C to room temperature) in the presence of a base like triethylamine to neutralize the generated HCl. The reaction mixture is stirred for several hours to ensure complete conversion.Step 3: Chlorination at the 3-Position of the Propanamide Chain

The final step involves chlorination of the propanamide side chain at the 3-position. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom selectively without affecting the aromatic ring or amide functionality.

Industrial Scale Considerations

On an industrial scale, these steps are optimized for yield, purity, and cost-effectiveness. Key factors include:

- Use of catalysts or phase-transfer agents to enhance reaction rates.

- Precise temperature control to avoid side reactions.

- Continuous flow reactors for better scalability and reproducibility.

- Purification steps such as crystallization or chromatography to isolate the target compound with high purity.

| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Bromination | N-Bromosuccinimide (NBS), acetonitrile | Acetonitrile | 10–20 °C | ~90 | Controlled addition, quenching with Na2S2O3 |

| 2 | Amidation | Propanoyl chloride, triethylamine | Dichloromethane | 0 °C to RT | 85–95 | Stirring 4–16 h, inert atmosphere |

| 3 | Chlorination | Thionyl chloride or PCl5 | Dichloromethane or similar | 0–25 °C | 80–90 | Careful control to avoid over-chlorination |

Selectivity and Regioselectivity: Bromination at the 4-position of 3-methylphenylamine is highly selective due to the directing effects of the amino and methyl groups. The use of NBS in acetonitrile at low temperature minimizes polybromination and side reactions.

Amidation Efficiency: The reaction of the brominated amine with propanoyl chloride proceeds smoothly under mild conditions, yielding the amide with minimal by-products. Triethylamine effectively scavenges HCl, preventing amine protonation and ensuring high conversion.

Chlorination Specificity: Chlorination at the 3-position of the propanamide chain is achieved without affecting the aromatic ring halogens. Reaction monitoring by NMR and mass spectrometry confirms the introduction of the chlorine atom at the desired position.

Purity and Characterization: The final compound is characterized by NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. Key spectral features include amide carbonyl absorption (~1660 cm⁻¹), aromatic proton shifts influenced by bromine and methyl substituents, and halogen isotopic patterns in mass spectra.

| Feature | Propanamide, N-(4-bromo-3-methylphenyl)-3-chloro- | N-(4-methoxyphenyl)-3-chloropropanamide | N-(4-bromo-3-chloro-2-methylphenyl) derivatives |

|---|---|---|---|

| Aromatic Substituents | 4-Bromo, 3-Methyl | 4-Methoxy | 4-Bromo, 3-Chloro, 2-Methyl |

| Electron-Withdrawing Effects | Strong (Br, Cl) | Moderate (OCH3 is electron-donating) | Strong (Br, Cl) |

| Steric Effects | Moderate (methyl group) | Low | High (additional methyl and chloro groups) |

| Solubility | Lower in polar solvents due to halogens | Higher due to methoxy | Variable, depends on substitution pattern |

| Reactivity in Cross-Coupling | Enhanced due to halogen substituents | Moderate | Variable, influenced by steric hindrance |

The preparation of Propanamide, N-(4-bromo-3-methylphenyl)-3-chloro- is a well-established multi-step synthetic process involving selective bromination of 3-methylphenylamine, amidation with propanoyl chloride, and chlorination of the propanamide side chain. Reaction conditions are optimized to achieve high yields and purity, with careful control of temperature and reagent stoichiometry. Analytical data confirm the structure and substitution pattern of the final compound. This synthetic route is adaptable for scale-up and industrial production, making the compound accessible for pharmaceutical and chemical research applications.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(4-bromo-3-methylphenyl)-3-chloro- can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

Propanamide derivatives have been widely studied for their pharmacological properties. The presence of halogen atoms like bromine and chlorine can significantly influence the biological activity of the compound.

- Anticancer Activity : Preliminary studies suggest that compounds similar to Propanamide, N-(4-bromo-3-methylphenyl)-3-chloro-, exhibit anticancer properties by inhibiting specific enzymes involved in cancer progression. For instance, compounds with similar structures have shown efficacy against various cancer cell lines due to their ability to disrupt cellular pathways essential for tumor growth .

- Antimicrobial Properties : The compound's structure allows it to interact with bacterial targets effectively. Studies indicate that brominated phenyl propanamides enhance antibacterial potency against Gram-positive bacteria, making them potential candidates for developing new antibiotics .

Agricultural Chemistry

The unique chemical structure of Propanamide, N-(4-bromo-3-methylphenyl)-3-chloro-, also opens avenues in agricultural applications.

- Fungicides and Herbicides : Research indicates that derivatives of this compound may serve as effective fungicides or herbicides due to their ability to inhibit specific biological pathways in pests and pathogens. The halogen substituents can enhance the lipophilicity and binding affinity of these compounds to target sites in plants or fungi.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of a series of brominated propanamides on cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation at low concentrations, suggesting their potential as lead compounds in drug development targeting various cancers .

Case Study 2: Antimicrobial Activity

Research conducted on several bromo-substituted phenyl propanamides highlighted their enhanced antibacterial properties compared to non-brominated counterparts. The study concluded that the introduction of bromine significantly improved the interaction with bacterial targets, leading to higher efficacy against resistant strains .

Mechanism of Action

The mechanism of action of Propanamide, N-(4-bromo-3-methylphenyl)-3-chloro- involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The amide group can form hydrogen bonds, further stabilizing the interaction with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural and molecular features of the target compound with related propanamide derivatives:

Key Observations :

- Substituent Effects : The bromo and methyl groups in the target compound introduce both steric bulk and electron-withdrawing effects, contrasting with the electron-donating methoxy group in N-(4-methoxyphenyl)-3-chloropropanamide. This impacts solubility, crystallinity, and reactivity in cross-coupling reactions .

- Chloro Position : The 3-chloro configuration in the target compound allows for resonance stabilization of the amide group, whereas 2-chloro derivatives (e.g., N-(4-methoxyphenyl)-2-chloropropanamide) exhibit altered hydrogen-bonding patterns and packing in crystal structures .

Crystallographic and Hydrogen-Bonding Patterns

Crystal structure analyses of related compounds reveal critical insights:

- N-(4-Methoxyphenyl)-3-chloropropanamide (): Exhibits classical N–H···O hydrogen bonds and C–H···O interactions, forming chains along the crystallographic a-axis. The C=O bond length (1.2326 Å) and C–N bond length (1.3416 Å) confirm amide resonance .

- The bromo group may introduce halogen bonding (C–Br···O/N), altering packing efficiency compared to methoxy or methyl analogs .

Physicochemical Properties

- Solubility : The electron-withdrawing bromo group reduces solubility in polar solvents compared to methoxy-substituted derivatives.

Biological Activity

Propanamide, N-(4-bromo-3-methylphenyl)-3-chloro- is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and agrochemicals. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

Propanamide, N-(4-bromo-3-methylphenyl)-3-chloro- has the molecular formula and a molecular weight of approximately 276.56 g/mol. The compound features a propanamide functional group with both bromo and chloro substituents on the aromatic ring, which are believed to influence its reactivity and biological properties significantly.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The presence of halogen atoms can enhance the compound's reactivity and binding affinity to specific enzymes or receptors, leading to modulation of biochemical pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may act as an inhibitor of bacterial enzymes, exhibiting antibacterial properties against various pathogens .

Antibacterial Activity

Research indicates that propanamide derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds range from 75 µg/mL to over 150 µg/mL against various bacterial strains, including E. coli and Bacillus subtilis .

Anticancer Potential

There is ongoing research into the anticancer potential of propanamide derivatives. For example, related compounds have been tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, showing varying degrees of cytotoxicity. Such studies highlight the potential for these compounds in cancer therapy .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several halogenated propanamide derivatives. The results indicated that compounds with bromo and chloro substitutions exhibited enhanced activity against Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values significantly lower than those of non-halogenated analogs .

- Anticancer Screening : In vitro assays demonstrated that certain propanamide derivatives could induce apoptosis in cancer cells. The IC50 values ranged from 12 µM to 39 µM, suggesting that structural modifications could optimize their therapeutic efficacy against specific cancer types .

Comparative Analysis with Similar Compounds

The following table compares propanamide, N-(4-bromo-3-methylphenyl)-3-chloro-, with structurally similar compounds regarding their unique features and biological activities.

| Compound Name | Molecular Formula | Unique Features | Antibacterial Activity (MIC) |

|---|---|---|---|

| Propanamide, N-(4-bromo-3-methylphenyl)-3-chloro- | C10H11BrClNO | Contains both bromo and chloro groups | 75 - 150 µg/mL |

| N-(4-bromophenyl)propanamide | C9H9BrNO | Lacks chlorine; simpler structure | >100 µg/mL |

| 3-chloro-N-(4-methylphenyl)propanamide | C10H12ClNO | Lacks bromine; different halogenation | >125 µg/mL |

Future Directions

Given the promising biological activities observed in preliminary studies, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into how propanamide interacts at the molecular level with various biological targets.

- In Vivo Studies : Transitioning from in vitro findings to animal models to assess therapeutic efficacy and safety profiles.

- Development of Derivatives : Synthesis of new derivatives with modified structures to enhance potency and selectivity against target diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.